5-Chloro-3-phenyl-1,2,4-oxadiazole
Overview
Description
5-Chloro-3-phenyl-1,2,4-oxadiazole is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . It is a heterocyclic compound that contains one oxygen and two nitrogen atoms . This compound has been used in various scientific areas, including pharmaceutical industry and drug discovery .
Synthesis Analysis
The synthesis of 5-Chloro-3-phenyl-1,2,4-oxadiazole involves a series of chemical reactions . In one study, a series of 2-substituted-5-[(3-(substitutedphenyl)-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones were synthesized from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole .
Molecular Structure Analysis
The molecular structure of 5-Chloro-3-phenyl-1,2,4-oxadiazole is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms . The compound also contains a phenyl group and a chlorine atom .
Chemical Reactions Analysis
The chemical reactions involving 5-Chloro-3-phenyl-1,2,4-oxadiazole are complex and can lead to a variety of products . For example, in one study, a series of novel 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives were synthesized following a multi-target-directed ligand-based strategy .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-3-phenyl-1,2,4-oxadiazole have been characterized in various studies. For example, it has been reported as a yellow powder with a melting point of 270–272°C .
Scientific Research Applications
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Anti-infective Agents
- Field: Medicinal Chemistry
- Application: 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
- Method: The synthesis involves cyclocondensation of N-phenyl hydrazine with acrylonitrile in ethanol at reflux for 3 hours .
- Results: The synthesized 1,2,4-oxadiazoles showed significant anti-infective activity .
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Agricultural Biological Activities
- Field: Agricultural Chemistry
- Application: 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their agricultural activities, including nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .
- Method: The specific methods of synthesis and application are not detailed in the source .
- Results: Some compounds showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .
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Anti-cancer Activity
- Field: Medicinal Chemistry
- Application: 1,2,4-oxadiazole derivatives have shown significant anti-cancer activity when evaluated against human cancer cell lines .
- Method: The specific methods of synthesis and application are not detailed in the source .
- Results: The synthesized 1,2,4-oxadiazoles showed significant anti-cancer activity .
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Anticonvulsant Activity
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Antidiabetic Activity
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Vasodilator Activity
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Antibacterial Activity
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Antiviral Activity
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Anti-inflammatory Activity
Future Directions
properties
IUPAC Name |
5-chloro-3-phenyl-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJYPXFSJLVCRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508237 | |
Record name | 5-Chloro-3-phenyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-phenyl-1,2,4-oxadiazole | |
CAS RN |
827-44-1 | |
Record name | 5-Chloro-3-phenyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-3-phenyl-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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